4-(1-Carbamoylethoxy)phenyl sulfurofluoridate
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Overview
Description
4-(1-Carbamoylethoxy)phenyl sulfurofluoridate is an organosulfur compound featuring a sulfurofluoridate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Carbamoylethoxy)phenyl sulfurofluoridate typically involves the reaction of 4-hydroxyphenyl sulfurofluoridate with 1-carbamoylethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the carbamoylethoxy group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Carbamoylethoxy)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfurofluoridate group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamoylethoxy group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Properties
IUPAC Name |
1-(1-amino-1-oxopropan-2-yl)oxy-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-6(9(11)12)15-7-2-4-8(5-3-7)16-17(10,13)14/h2-6H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIRJZPNMVEFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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